molecular formula C9H12ClN3O B055720 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine CAS No. 118121-82-7

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

Cat. No.: B055720
CAS No.: 118121-82-7
M. Wt: 213.66 g/mol
InChI Key: RZJHEWQAORJNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chloro-6-methylpyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-7-6-8(10)12-9(11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJHEWQAORJNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357524
Record name 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118121-82-7
Record name 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analytical characterization of the heterocyclic compound, 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine . Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the practical and theoretical aspects of this important chemical building block. We will explore its synthesis via nucleophilic aromatic substitution, predict its spectroscopic characteristics, and discuss its potential applications, particularly in the realm of kinase inhibitor development.

Introduction: The Significance of the Pyrimidinylmorpholine Scaffold

The fusion of pyrimidine and morpholine rings in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. The pyrimidine ring is a core component of nucleobases and is prevalent in a vast array of bioactive molecules, including numerous approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system serves as a versatile platform for substitution. The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine functionality, is often incorporated into drug candidates to enhance their physicochemical properties. It can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The combination of these two privileged structures in 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine results in a versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology as kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in synthesis and drug design. The key properties of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine are summarized in the table below.

PropertyValueSource/Method
CAS Number 1261234-21-2Supplier Data
Molecular Formula C₉H₁₂ClN₃OCalculated
Molecular Weight 213.66 g/mol Calculated
Appearance White to off-white solid (Predicted)
Melting Point Not explicitly reported; expected to be a solid at room temperature.
Boiling Point Not reported; likely high due to molecular weight and polarity.
Solubility Predicted to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. Limited solubility in water is expected.

Synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

The most direct and widely employed method for the synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is the nucleophilic aromatic substitution (SₙAr) reaction between 2,4-dichloro-6-methylpyrimidine and morpholine.

Reaction Principle

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups like chlorine atoms. In 2,4-dichloro-6-methylpyrimidine, both chlorine atoms are potential leaving groups. The regioselectivity of the substitution (i.e., whether the morpholine attacks the C2 or C4 position) is influenced by the electronic environment of the pyrimidine ring. Generally, the C4 position is more activated towards nucleophilic attack in dichloropyrimidines. However, the presence of a methyl group at C6 can influence this selectivity. For the purpose of this guide, we will focus on the synthesis of the C2-substituted product. A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction.

Synthesis_of_4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine Reactant1 2,4-Dichloro-6-methylpyrimidine Product 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine Reactant1->Product Nucleophilic Aromatic Substitution (SNAr) Reactant2 Morpholine Reactant2->Product Base Base (e.g., TEA) Base->Product HCl scavenger

Figure 1: Synthetic scheme for 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine.
Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for similar nucleophilic aromatic substitutions on dichloropyrimidines.

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • Morpholine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-6-methylpyrimidine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM). Add triethylamine (1.1-1.5 equivalents).

  • Nucleophile Addition: To the stirring solution, add morpholine (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexanes and Ethyl Acetate) to afford the pure 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine .

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can act as a competing nucleophile.

  • Excess Base: Ensures complete neutralization of the generated HCl, which can otherwise protonate the morpholine, rendering it non-nucleophilic.

  • Room Temperature Reaction: The reaction is typically facile and does not require heating, which can help to minimize the formation of the disubstituted byproduct.

  • Aqueous Workup: Removes the triethylamine hydrochloride salt and any unreacted morpholine.

  • Chromatographic Purification: Separates the desired monosubstituted product from any unreacted starting material, the isomeric product, and the disubstituted byproduct.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data (Predicted)

1H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.30s1HH-5 (pyrimidine)The lone proton on the pyrimidine ring will appear as a singlet in the aromatic region.
~3.75 - 3.85t4H-N(CH₂)₂- (morpholine)Protons on the carbons adjacent to the nitrogen of the morpholine ring.
~3.65 - 3.75t4H-O(CH₂)₂- (morpholine)Protons on the carbons adjacent to the oxygen of the morpholine ring.
~2.35s3H-CH₃ (pyrimidine)The methyl protons will appear as a singlet.

13C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~170C-6 (pyrimidine)Carbon bearing the methyl group.
~165C-4 (pyrimidine)Carbon bearing the chlorine atom.
~160C-2 (pyrimidine)Carbon attached to the morpholine nitrogen.
~105C-5 (pyrimidine)The CH carbon of the pyrimidine ring.
~66-O(CH₂)₂- (morpholine)Carbons adjacent to the oxygen in the morpholine ring.
~44-N(CH₂)₂- (morpholine)Carbons adjacent to the nitrogen in the morpholine ring.
~24-CH₃ (pyrimidine)Methyl carbon.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: m/z 214.08

  • Isotopic Pattern: A characteristic M+2 peak at approximately 32% intensity of the M peak, due to the presence of the 37Cl isotope.

  • Fragmentation: Fragmentation is likely to involve the loss of the morpholine ring or parts of it, as well as the loss of the chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~2950-2850C-H stretching (aliphatic)
~1600-1550C=N and C=C stretching (pyrimidine ring)
~1450C-H bending (aliphatic)
~1250-1100C-O-C stretching (morpholine ether)
~800-750C-Cl stretching

digraph "Analytical_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853", penwidth=2];

// Start Start [label="Synthesized Crude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Purification Purification [label="Flash Column Chromatography"];

// Characterization NMR [label="NMR Spectroscopy (1H, 13C)"]; MS [label="Mass Spectrometry (MS)"]; FTIR [label="FTIR Spectroscopy"]; Purity [label="Purity Assessment (e.g., HPLC)"];

// End End [label="Pure, Characterized Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Start -> Purification; Purification -> NMR; Purification -> MS; Purification -> FTIR; NMR -> End; MS -> End; FTIR -> End; Purification -> Purity -> End; }

Figure 2: A typical analytical workflow for the purification and characterization of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine.

Applications in Medicinal Chemistry and Drug Development

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic activities. The presence of a reactive chlorine atom at the C4 position allows for further functionalization through another SₙAr reaction, enabling the creation of a diverse library of compounds.

Building Block for Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a prime target for anticancer drug development. The morpholine oxygen in pyrimidinylmorpholine derivatives has been shown to form a critical hydrogen bond with the hinge region of the kinase active site, contributing to their inhibitory activity.

The chlorine atom at the C4 position can be displaced by a variety of nucleophiles, such as amines, thiols, or alcohols, to introduce different substituents that can interact with other regions of the kinase active site, thereby modulating the potency and selectivity of the inhibitor.

Kinase_Inhibitor_Synthesis Start 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine Product Kinase Inhibitor Candidate Start->Product SNAr Reaction Nucleophile Nucleophile (R-NH2, R-SH, etc.) Nucleophile->Product

Figure 3: General scheme for the use of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine in the synthesis of kinase inhibitors.

Conclusion

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a synthetically accessible and highly versatile chemical intermediate. Its straightforward synthesis via nucleophilic aromatic substitution and the presence of a reactive chlorine handle make it an ideal starting point for the generation of diverse molecular libraries. The inherent properties of the pyrimidinylmorpholine scaffold, particularly its ability to engage in key interactions within kinase active sites, underscore its importance in the ongoing quest for novel and effective therapeutic agents, especially in the field of oncology. This guide provides a solid foundation for researchers to confidently synthesize, characterize, and utilize this valuable building block in their drug discovery endeavors.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

"4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" CAS number 118121-82-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine (CAS: 118121-82-7 / 1261234-21-2)

Foreword: Unveiling the Potential of a Versatile Pyrimidine Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a comprehensive technical guide to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine . While extensive peer-reviewed literature on this specific molecule is nascent, its structural motifs—the morpholine ring and the chloromethyl-pyrimidine core—are well-established pharmacophores in a multitude of biologically active agents.[1][2] This guide is therefore crafted not merely as a recitation of known facts, but as a forward-looking technical manual. It provides a robust, scientifically-grounded framework for the synthesis, characterization, and exploration of this promising, yet underexplored, chemical entity. We will proceed with an emphasis on the underlying chemical principles and a transparent discussion of both established knowledge and hypothesized potential, empowering you to unlock its utility in your research and development endeavors.

Physicochemical and Structural Characteristics

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a substituted pyrimidine that presents as a key intermediate for further chemical elaboration. The presence of a reactive chlorine atom at the C4 position of the pyrimidine ring offers a prime site for nucleophilic substitution, making it an attractive building block for combinatorial chemistry and targeted library synthesis.

PropertyValueSource
IUPAC Name 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine-
CAS Number 118121-82-7, 1261234-21-2[3][4][5]
Molecular Formula C₉H₁₂ClN₃O[3][4][5]
Molecular Weight 213.66 g/mol [4]
Appearance White to off-white solid (predicted)[6]
Solubility Soluble in organic solvents like DCM, THF, DMF (predicted)-

Proposed Synthesis: A Protocol Grounded in Nucleophilic Aromatic Substitution

The synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is predicated on the principles of nucleophilic aromatic substitution (SNAr). Dichloropyrimidines are known to undergo sequential substitution, with the chlorine at the C4 (and C6) position being more activated towards nucleophilic attack than the C2 position. However, in 2,4-dichloro-6-methylpyrimidine, the C2 and C4 positions are both susceptible. The selectivity of the reaction can often be controlled by temperature. The following protocol is a robust, proposed method based on established reactivity patterns of similar pyrimidine systems.[7][8]

Causality of Experimental Design

The chosen starting material, 2,4-dichloro-6-methylpyrimidine , possesses two reactive chlorine atoms. Morpholine, a secondary amine, serves as the nucleophile. The reaction is facilitated by a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion. The choice of an aprotic solvent like tetrahydrofuran (THF) is critical to prevent solvolysis and to ensure the solubility of the reactants.

Step-by-Step Synthesis Protocol

Materials:

  • 2,4-dichloro-6-methylpyrimidine (1.0 eq)

  • Morpholine (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-6-methylpyrimidine (1.0 eq) and dissolve it in anhydrous THF.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the slow, dropwise addition of morpholine (1.1 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is crucial to remove any remaining acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine.

Visualization of the Synthetic Workflow

Synthesis_Workflow reagents 2,4-dichloro-6-methylpyrimidine + Morpholine + Triethylamine in THF reaction Nucleophilic Aromatic Substitution (SNAr) Room Temperature reagents->reaction 1. Mix workup Aqueous Work-up (H2O, NaHCO3, Brine) Extraction with Ethyl Acetate reaction->workup 2. Quench & Extract purification Drying (MgSO4) Concentration Silica Gel Chromatography workup->purification 3. Isolate Crude product 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine purification->product 4. Purify Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Downstream Kinase (e.g., PI3K, Akt) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Transcription Transcription Factor Substrate->Transcription Activates Compound 4-(4-Chloro-6-methyl-2-pyrimidinyl) morpholine Derivative Compound->Kinase Inhibits Response Cellular Response (Proliferation, Survival) Transcription->Response

Sources

An In-depth Technical Guide to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The incorporation of a morpholine moiety often enhances the pharmacological and pharmacokinetic properties of these compounds. This guide focuses on 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine , a molecule of significant interest in drug discovery due to its structural alerts suggesting potential biological activity, particularly in the realm of kinase inhibition. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, designed to support further research and development efforts.

Molecular and Physicochemical Properties

The fundamental characteristics of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine are summarized below. It is important to note the existence of potential ambiguity in the CAS number, with both 118121-82-7 and 52026-43-4 being associated with this chemical name in various databases. For the purpose of this guide, we will proceed with the information that could be most consistently verified.

PropertyValueSource
Molecular Formula C₉H₁₂ClN₃O[1]
Molecular Weight 213.66 g/mol [1]
CAS Number 52026-43-4[1][2]
Purity Typically ≥95%[1]
Storage Conditions Inert atmosphere, 2-8°C[1]

Synthesis and Characterization

The synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is typically achieved through a nucleophilic aromatic substitution reaction. The general principle involves the displacement of a chlorine atom from a dichlorinated pyrimidine precursor by the secondary amine of the morpholine ring.

Synthetic Protocol

A common and efficient method for the synthesis of the title compound involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine. The presence of a mild base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Materials:

  • 2,4-dichloro-6-methylpyrimidine

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF) or other suitable aprotic solvent

Step-by-Step Procedure:

  • Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • To the stirred solution, add N,N-Diisopropylethylamine (1.1 eq) followed by the dropwise addition of morpholine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine.

G reactant1 2,4-dichloro-6-methylpyrimidine reagents DIPEA, THF, 0°C to rt reactant1->reagents reactant2 Morpholine reactant2->reagents product 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine reagents->product

Caption: Synthetic scheme for 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine.

Analytical Characterization

While specific spectral data for this compound is not widely published, the expected analytical characteristics can be inferred from the structure and data for related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons, typically two triplets around 3.7-3.9 ppm and 3.5-3.7 ppm. The methyl group on the pyrimidine ring would appear as a singlet around 2.3-2.5 ppm, and the remaining pyrimidine proton as a singlet in the aromatic region.

  • ¹³C NMR: The carbon NMR would display signals for the two distinct carbons of the morpholine ring (in the range of 43-45 ppm and 66-68 ppm), the methyl carbon, and the carbons of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (213.66 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Potential Applications in Drug Discovery

The structural motif of a substituted pyrimidine linked to a morpholine ring is prevalent in a number of biologically active compounds, particularly kinase inhibitors. Aberrant kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The morpholine group can contribute to solubility and occupy adjacent hydrophobic pockets, potentially enhancing potency and selectivity. It is plausible that 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine could act as an inhibitor of various kinases, and it would be a valuable candidate for screening against a panel of kinases to determine its specific targets.

G cluster_0 Kinase ATP Binding Pocket Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Pyrimidine Ring Pyrimidine Ring Pyrimidine Ring->Hinge Region H-Bonds Morpholine Moiety Morpholine Moiety Morpholine Moiety->Hydrophobic Pocket Hydrophobic Interactions Methyl Group Methyl Group Methyl Group->Hydrophobic Pocket

Caption: Putative binding mode in a kinase active site.

Other Potential Biological Activities

Beyond kinase inhibition, morpholine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific biological profile of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine would need to be elucidated through comprehensive biological screening.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

The GHS hazard statements for the closely related compound 2-Chloro-6-methylpyrimidin-4-amine include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3] It is prudent to assume similar hazards for the title compound.

Conclusion

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is straightforward, and its structural features suggest a high likelihood of biological activity, particularly as a kinase inhibitor. This guide provides a foundational understanding of this molecule, though further experimental work is required to fully characterize its physicochemical properties, biological targets, and safety profile.

References

  • PubChem. 2-Chloro-6-methylpyrimidin-4-amine. Available at: [Link]

Sources

An In-depth Technical Guide to Elucidating the Biological Targets of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of the novel compound, 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine. By integrating established methodologies with expert insights, this document will navigate the user from initial hypothesis generation to definitive target validation in a cellular context.

Introduction: Deconstructing the Molecule to Predict its Function

The chemical architecture of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine presents a compelling case for its potential as a modulator of key cellular signaling pathways. The molecule is comprised of two critical pharmacophores: a 2-substituted pyrimidine ring and a morpholine group.

  • The 2-Aminopyrimidine Scaffold: This nitrogen-based heterocycle is a well-established "privileged scaffold" in medicinal chemistry.[1] Its structure mimics the adenine core of ATP, the universal energy currency for enzymatic reactions, particularly those catalyzed by protein kinases.[2] This mimicry allows compounds containing this scaffold to act as competitive inhibitors, occupying the ATP-binding pocket of kinases and thereby blocking their catalytic function.[3] A vast number of clinically approved and investigational kinase inhibitors are built upon this foundational structure.[4][5]

  • The Morpholine Moiety: The morpholine ring is a common feature in bioactive compounds, often incorporated to enhance solubility, metabolic stability, and oral bioavailability.[6] In the context of kinase inhibitors, it can also form crucial hydrogen bonds with residues in the ATP-binding pocket, contributing to both potency and selectivity.[7]

Given the strong precedent set by these structural motifs, the primary hypothesis is that 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine functions as a protein kinase inhibitor. This guide will outline a systematic and robust experimental strategy to test this hypothesis and precisely identify its protein target(s).

The Kinase Family: A High-Probability Target Class

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[8] The 2-aminopyrimidine core of our lead compound strongly suggests an interaction with the ATP-binding site of one or more kinases.

ATP_Competition

A Multi-pronged Strategy for Target Identification and Validation

To move from a broad hypothesis to a validated molecular target, a multi-step experimental workflow is essential. This approach ensures not only the identification of potential binding partners but also the confirmation of meaningful engagement within a physiological cellular environment.

Part A: Unbiased Kinome Profiling for Initial Target Discovery

The most direct way to assess the interaction of a small molecule with the kinase family is through a kinome-wide profiling screen. Several commercial services offer this capability, providing rapid and comprehensive data on a compound's potency and selectivity across a large panel of kinases.[9][10][11]

Experimental Rationale: This approach provides an unbiased view of the compound's interaction landscape. By screening against hundreds of kinases in parallel, we can quickly identify the most potent targets and gain an early understanding of the compound's selectivity profile, which is crucial for predicting potential therapeutic windows and off-target effects.[8]

Kinome_Profiling_Workflow

Data Presentation: Hypothetical Kinome Profiling Results

Target Kinase% Inhibition at 1 µMIC50 (nM)Kinase Family
Aurora Kinase A 98% 15 Serine/Threonine
Polo-like Kinase 1 95% 45 Serine/Threonine
PI3Kα75%250Lipid Kinase
EGFR40%>1000Tyrosine Kinase
VEGFR235%>1000Tyrosine Kinase

This hypothetical data suggests that Aurora Kinase A and Polo-like Kinase 1 are the most promising primary targets for 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine. The pyrimidine scaffold is known to be a potent inhibitor of both Aurora and Polo-like kinases.[4][5]

Part B: Confirming Target Engagement in a Cellular Milieu with CETSA

While in vitro kinome profiling is powerful, it's crucial to confirm that the compound engages its intended target within the complex environment of a living cell.[12] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[13]

Experimental Rationale: CETSA operates on the principle that when a small molecule binds to its protein target, it stabilizes the protein's structure.[14] This stabilization results in an increased resistance to thermal denaturation.[13] By heating intact cells or cell lysates to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[12][15]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on Aurora Kinase A) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or varying concentrations of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine for 2 hours at 37°C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.[16]

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16]

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (e.g., Aurora Kinase A) in the soluble fraction by Western Blot or other quantitative protein detection methods.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for compound-treated samples indicates target stabilization.

CETSA_Workflow

Part C: Affinity Chromatography for Unbiased Target Identification

To complement the candidate-driven approach of CETSA, affinity chromatography can be employed for an unbiased identification of binding partners.[17][18] This method involves "fishing" for target proteins from a complex cellular lysate using the compound as bait.[19]

Experimental Rationale: This technique is a powerful, unbiased method for identifying direct binding partners of a small molecule.[20] By immobilizing a modified version of the compound on a solid support, we can selectively capture proteins that physically interact with it.[17] Subsequent identification of these proteins by mass spectrometry can reveal both expected and unexpected targets.[19]

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine that incorporates a linker and a reactive handle (e.g., an alkyne or biotin). It is critical to choose a linker attachment point that does not disrupt the key binding interactions of the parent molecule.

  • Immobilization of the Probe:

    • Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.[17]

  • Incubation with Cell Lysate:

    • Prepare a native protein lysate from a relevant cell line.

    • Incubate the lysate with the compound-conjugated beads to allow for binding of target proteins. A parallel incubation with control beads (without the compound) is essential to identify non-specific binders.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.[19]

    • Elute the specifically bound proteins, often by using a high concentration of the free (non-immobilized) compound as a competitor.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

Affinity_Chromatography_Workflow

Conclusion and Forward Outlook

The structural features of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine strongly indicate that it functions as a competitive inhibitor of protein kinases. This guide outlines a robust, multi-faceted strategy to definitively identify and validate its biological targets. By commencing with broad kinome profiling, confirming on-target activity in a cellular context with CETSA, and utilizing affinity chromatography for unbiased discovery, researchers can build a comprehensive understanding of this compound's mechanism of action. The identification of specific kinase targets, such as Aurora Kinase A or Polo-like Kinase 1, will pave the way for further investigation into its therapeutic potential in diseases driven by the dysregulation of these critical cellular enzymes.

References

  • ACD/Labs. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. ACD/Labs. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1353. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Retrieved January 23, 2026, from [Link]

  • Chirackal Manoharan, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19347. [Link]

  • Creative Biostructure. (2024, September 6). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Creative Biostructure. [Link]

  • Cuatrecasas, P. (1970). Protein purification by affinity chromatography. Derivatizations of agarose and polyacrylamide beads. Journal of Biological Chemistry, 245(12), 3059-3065. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2336-2345. [Link]

  • Gani, O. & Engh, R. (2010). Kinase-centric affinity chromatography. Expert Opinion on Drug Discovery, 5(7), 677-690. [Link]

  • Gechijian, L. N., et al. (2019). Small-molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 125-146. [Link]

  • Ghotaslou, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5195. [Link]

  • Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Kambe, T., et al. (2014). A clickable photo-cross-linking STAT3 probe for target identification. Journal of the American Chemical Society, 136(29), 10234-10237. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Retrieved January 23, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Target Identification Services. MtoZ Biolabs. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86624257, 4-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine. PubChem. Retrieved January 23, 2026, from [Link]

  • Nesterenko, V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-824. [Link]

  • PamGene. (n.d.). Kinase Activity Profiling Services. PamGene. Retrieved January 23, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Retrieved January 23, 2026, from [Link]

  • Piersma, S. R., et al. (2010). Kinome profiling of primary endometrial tumors reveals potential new targets for therapy. PLoS One, 5(5), e10758. [Link]

  • Pountain, A. W., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2875. [Link]

  • ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. Retrieved January 23, 2026, from [Link]

  • Sun, W., et al. (2015). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 58(24), 9586-9603. [Link]

  • Tan, C., et al. (2018). Target identification of small molecules: an overview of the current applications in drug discovery. Frontiers in Chemistry, 6, 357. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • The University of Luxembourg. (n.d.). Morpholine, 4-(4-chloro-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-2-pyrimidinyl)-. The University of Luxembourg. Retrieved January 23, 2026, from [Link]

  • van der Wijk, T., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 969. [Link]

  • Varghese, S., et al. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018-2023). Archiv der Pharmazie, e2300264. [Link]

  • Wikipedia. (n.d.). Affinity chromatography. Wikipedia. Retrieved January 23, 2026, from [Link]

  • Xiao, Y., et al. (2023). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Langmuir, 39(30), 10521-10528. [Link]

  • Zhang, C., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega, 5(35), 22239-22246. [Link]

  • Zhang, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][9][19][21]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Zlotorowicz, A., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences, 24(18), 13915. [Link]

  • Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(6), 1088-1105. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis history of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine, a heterocyclic compound representative of a privileged scaffold in medicinal chemistry. Rather than a singular moment of discovery, the emergence of this molecule is a testament to the systematic exploration of pyrimidine chemistry and the strategic incorporation of the morpholine moiety to enhance pharmacological properties. This document, intended for researchers, scientists, and drug development professionals, will delve into the foundational synthetic strategies, the chemical principles governing its formation, and the evolution of its preparation, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Fusion of Pyrimidine and Morpholine

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The morpholine moiety, on the other hand, is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as aqueous solubility, metabolic stability, and overall drug-like properties.[2][4] The conjugation of these two motifs in compounds like 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine represents a deliberate strategy in drug design to create molecules with enhanced therapeutic potential.

This guide will trace the historical development of the synthesis of this specific morpholino-pyrimidine derivative, not as an isolated event, but as a logical progression in the field of heterocyclic chemistry. We will explore the synthesis of its key precursors and the predictable yet elegant chemistry that governs its formation.

The Genesis of the Scaffold: Synthesis of the Precursor 2,4-Dichloro-6-methylpyrimidine

The journey to 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine begins with the synthesis of its essential precursor, 2,4-dichloro-6-methylpyrimidine. The historical and current syntheses of this key intermediate primarily revolve around the chlorination of a corresponding dihydroxypyrimidine.

Classical Approach: Chlorination with Phosphorus Oxychloride

One of the most established methods for the synthesis of dichloropyrimidines involves the treatment of the corresponding dihydroxy derivative with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] This reaction is a robust and widely used transformation in heterocyclic chemistry.

The overall transformation can be summarized as follows:

G start 2,4-Dihydroxy-6-methylpyrimidine product 2,4-Dichloro-6-methylpyrimidine start->product Chlorination reagent Phosphorus Oxychloride (POCl3) (Often with a tertiary amine base) reagent->product

Figure 1: General scheme for the synthesis of 2,4-dichloro-6-methylpyrimidine.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine

  • Materials: 2,4-Dihydroxy-6-methylpyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (or another suitable tertiary amine base).

  • Procedure:

    • To a flask equipped with a reflux condenser and a stirring mechanism, cautiously add 2,4-dihydroxy-6-methylpyrimidine to an excess of phosphorus oxychloride.

    • Slowly add N,N-dimethylaniline to the mixture. The base acts as a catalyst and scavenger for the HCl produced during the reaction.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.

    • Neutralize the acidic solution with a suitable base, such as sodium carbonate, until the pH is neutral or slightly basic.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure 2,4-dichloro-6-methylpyrimidine.

The Key Assembly: Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine is a classic example of nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of one of the chlorine atoms on the pyrimidine ring by the nucleophilic nitrogen of morpholine.

Regioselectivity: The Decisive Factor

A critical aspect of the reaction between 2,4-dichloro-6-methylpyrimidine and a nucleophile is regioselectivity. The two chlorine atoms at the C2 and C4 positions are not electronically equivalent. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to the greater ability of the nitrogen atom at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) start 2,4-Dichloro-6-methylpyrimidine intermediate Meisenheimer Intermediate (Charge stabilized by N1) start->intermediate Attack at C4 (Favored) morpholine Morpholine (Nucleophile) morpholine->intermediate product 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine intermediate->product Loss of Cl-

Sources

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a heterocyclic compound featuring a substituted pyrimidine core linked to a morpholine moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or scaffolds in the development of novel compounds.[1] The precise substitution pattern on the pyrimidine ring, including the chloro, methyl, and morpholinyl groups, dictates the molecule's chemical reactivity and potential biological activity.

Therefore, unambiguous structural confirmation and rigorous purity assessment are critical checkpoints in the synthesis and quality control pipeline. A simple melting point or a single analytical technique is insufficient to guarantee identity and purity. This application note presents an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We provide not just the protocols, but the scientific rationale behind the selection of each technique and the interpretation of the resulting data, ensuring a self-validating system for researchers and drug development professionals.[2]

Physicochemical Properties

A foundational step in any analytical protocol is the determination of the compound's basic physicochemical properties. These values are essential for calculating expected outcomes in mass spectrometry and elemental analysis.

PropertyValue
Molecular Formula C₉H₁₂ClN₃O
Molecular Weight 213.67 g/mol
Monoisotopic Mass 213.06724 Da
Appearance Expected to be an off-white to yellow solid

Method 1: Structural Elucidation by NMR Spectroscopy

Principle and Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structural analysis. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine, ¹H NMR confirms the presence and relative number of protons on the methyl, pyrimidine, and morpholine rings, while ¹³C NMR identifies all unique carbon atoms. The combination of these two techniques provides an unequivocal fingerprint of the molecular structure.[3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on sample solubility. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum at 25 °C.

    • Apply a 90° pulse angle.

    • Set a spectral width of -2 to 12 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set a spectral width of 0 to 200 ppm.

    • Use a relaxation delay of 5 seconds.

    • Acquire 1024 or more scans, as the ¹³C nucleus is less sensitive.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Interpretation A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Acquire ¹H NMR Spectrum (16-32 scans) C->D Transfer to NMR tube E Acquire ¹³C NMR Spectrum (≥1024 scans) C->E Transfer to NMR tube F Fourier Transform, Phase & Baseline Correction D->F E->F G Calibrate to TMS (0 ppm) F->G H Assign Peaks & Correlate with Structure G->H I Final Structure Confirmation H->I

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Expected Data and Interpretation

The following tables summarize the predicted NMR spectral data based on the compound's structure.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.4 - 6.6Singlet (s)1HPyrimidine C5-HAromatic proton in an electron-rich pyrimidine ring.
~ 3.7 - 3.9Triplet (t)4HMorpholine N-CH₂ (2x)Protons adjacent to the nitrogen atom, deshielded.
~ 3.5 - 3.7Triplet (t)4HMorpholine O-CH₂ (2x)Protons adjacent to the highly electronegative oxygen atom, strongly deshielded.
~ 2.4 - 2.5Singlet (s)3HPyrimidine C6-CH₃Methyl group protons attached to the aromatic ring.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 170.0Pyrimidine C6Carbon attached to the methyl group and adjacent to a nitrogen.
~ 162.5Pyrimidine C4Carbon bonded to Chlorine, highly deshielded.
~ 161.0Pyrimidine C2Carbon bonded to two nitrogen atoms (morpholine and ring N).
~ 105.0Pyrimidine C5Aromatic CH carbon.
~ 66.5Morpholine O-CH₂Carbon atoms adjacent to the oxygen atom.
~ 44.0Morpholine N-CH₂Carbon atoms adjacent to the nitrogen atom.
~ 24.0Pyrimidine -CH₃Methyl carbon.

Method 2: Molecular Weight Confirmation by Mass Spectrometry

Principle and Rationale

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the characterization of a newly synthesized compound, its primary role is to confirm the molecular weight, which provides strong evidence for the correct molecular formula.[4] Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for a clear determination of the molecular mass.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source (e.g., Thermo Q Exactive™).[5]

  • LC Conditions (for sample introduction):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.[5]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A short isocratic flow (e.g., 95% A, 5% B) is sufficient to introduce the sample.

    • Injection Volume: 5 µL.

  • MS Conditions (Positive ESI Mode):

    • Ionization Mode: ESI+.

    • Spray Voltage: 3.5 kV.[5]

    • Capillary Temperature: 320 °C.

    • Scan Range: m/z 50 - 500.

    • Resolution: 70,000 (for high-resolution mass spectrometry to confirm elemental composition).

  • Data Analysis: Identify the m/z value of the most abundant ion in the spectrum and compare it to the theoretical mass of the protonated molecule. The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should be observed.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq LC-MS Data Acquisition cluster_proc Data Interpretation A Prepare 1 mg/mL Stock in Methanol B Dilute to 1-10 µg/mL with Mobile Phase A->B C Inject 5 µL into LC System B->C D Ionize with ESI+ Source C->D E Scan m/z 50-500 D->E F Identify Base Peak (Expected [M+H]⁺) E->F G Verify Isotopic Pattern for Chlorine (M, M+2) F->G H Compare Experimental m/z with Theoretical Mass G->H I Molecular Weight Confirmed H->I

Caption: Workflow for MS sample preparation, data acquisition, and interpretation.

Expected Data and Interpretation

Table 3: Expected High-Resolution Mass Spectrometry Data

Ion SpeciesTheoretical m/z (³⁵Cl)Theoretical m/z (³⁷Cl)Expected Ratio
[M+H]⁺ 214.07471216.07176~ 3 : 1

The observation of a base peak at m/z 214.07471 along with a secondary peak at m/z 216.07176 with roughly one-third the intensity provides extremely strong evidence for the molecular formula C₉H₁₂ClN₃O.

Method 3: Purity Assessment by HPLC

Principle and Rationale

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of chemical compounds. By separating a sample into its individual components, it allows for the quantification of the main compound relative to any impurities. A reversed-phase (RP-HPLC) method is most suitable for this moderately polar compound. The method detailed below is designed to be robust and provide excellent separation of the target analyte from potential starting materials or by-products.[6]

Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak corresponding to the product. Purity is expressed as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Workflow for HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_acq HPLC Data Acquisition cluster_proc Data Analysis A Prepare 0.5 mg/mL Solution in ACN/H₂O B Filter through 0.45 µm Syringe Filter A->B C Inject 10 µL into RP-HPLC System B->C D Run Gradient Elution (22 min) C->D E Detect at 254 nm D->E F Integrate All Peaks in Chromatogram E->F G Calculate Area % of Main Product Peak F->G H Purity Report Generated G->H

Caption: Workflow for HPLC sample preparation, analysis, and purity calculation.

Expected Data and Interpretation

A successful analysis of a high-purity sample (>98%) will yield a chromatogram dominated by a single, sharp, well-defined peak at a specific retention time. Any other peaks are indicative of impurities. The retention time of the main peak serves as a reliable identifier for the compound under these specific chromatographic conditions.

Conclusion

The comprehensive characterization of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine requires a multi-faceted analytical approach. The protocols outlined in this application note provide a robust framework for its unambiguous identification and purity assessment. NMR spectroscopy confirms the precise molecular structure, high-resolution mass spectrometry validates the elemental composition and molecular weight, and a validated RP-HPLC method provides a reliable measure of purity. By integrating the data from these three orthogonal techniques, researchers can proceed with confidence in the quality and identity of their material.

References

  • Sun, D., Li, Z., Rew, Y., Gribble, M. W., Bartberger, M. D., Beck, H. P., ... & Wang, S. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 5081–5096. [Link]

  • El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (1994). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 1(1), 57-64. [Link]

  • Al-Ghorbani, M., & Mel’nikova, S. F. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789–827. [Link]

  • PubChemLite. (n.d.). Morpholine, 4-(4-chloro-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-2-pyrimidinyl)-.
  • PubChem. (n.d.). 4-chloromorpholine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Al-Asmari, A. K., Al-Sultan, N. K., & El-Tohamy, M. F. (2021). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Metabolites, 11(9), 621. [Link]

  • PubChem. (n.d.). 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Jabber, T. A., & Salih, H. K. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Aladdin Scientific. (n.d.). 4-(4, 6-Dichloro-2-pyrimidinyl)morpholine, min 98%. Retrieved January 23, 2026, from [Link]

  • Di Capua, A., Stigliano, E., Gualtieri, M. J., Bonomo, M. G., Salzano, A. M., Renzone, G., & Scala, A. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116202. [Link]

  • Yang, L., Wang, Y., & Xu, J. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235. [Link]

  • Eide, M. E. (2003). Morpholine. OSHA Method PV2123.
  • Di Capua, A., Stigliano, E., Gualtieri, M. J., Bonomo, M. G., Salzano, A. M., Renzone, G., & Scala, A. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Al-Majid, A. M., El-Sayed, N. N. E., Al-Othman, Z. A., Al-Warthan, A., & Barakat, A. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Molecules, 28(11), 4349. [Link]

  • Ullah, F., Ayaz, M., Sadiq, A., Hussain, A., Ahmad, S., Al-Rashida, M., ... & El-Seedi, H. R. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1361278. [Link]

  • Sun, D., Li, Z., Rew, Y., Gribble, M. W., Bartberger, M. D., Beck, H. P., ... & Wang, S. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 5081–5096. [Link]

Sources

Application Notes & Protocols: In Vitro Screening of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

The pursuit of novel therapeutic agents is often centered on the exploration of privileged chemical scaffolds. The compound 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is built upon two such scaffolds: the pyrimidine ring and the morpholine moiety. Pyrimidine derivatives are foundational to numerous biologically active molecules, including kinase inhibitors used in oncology, such as the dual Src/Abl inhibitor Dasatinib.[1][2] The morpholine group is frequently incorporated into drug candidates to improve physicochemical properties like aqueous solubility and metabolic stability, and is a key component of approved drugs such as the PI3K inhibitor GDC-0941.[3][4]

Given this structural precedent, 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine represents a compelling candidate for in vitro screening campaigns, particularly for targets within the protein kinase family. This document provides a detailed, tiered strategy for characterizing the compound's biological activity, moving from broad biochemical profiling to specific cell-based mechanistic assays. The protocols herein are designed to be robust, reproducible, and provide a clear, data-driven path for hit validation and lead generation.

Compound Properties Summary

PropertyValueSource
Chemical Name 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine[5]
CAS Number 52026-43-4[5]
Molecular Formula C₉H₁₂ClN₃O[5]
Molecular Weight 213.66 g/mol [5]
Physical Form Crystalline Powder[6]
Purity ≥95% (Recommended)[5]

Essential First Steps: Compound Management and Preparation

The integrity of screening data is fundamentally dependent on the proper handling of the test compound. Inconsistent solubility or degradation can lead to false negatives or irreproducible results.

Protocol: Stock Solution Preparation

  • Initial Solubilization: Accurately weigh the compound and dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock, typically 10-20 mM.

  • Solubility Check: Visually inspect the solution for any particulates. If necessary, gentle warming (37°C) or sonication can be used to aid dissolution.

  • Aliquoting and Storage: Prepare single-use aliquots of the primary stock solution to minimize freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare intermediate dilutions in 100% DMSO. Subsequent serial dilutions into aqueous assay buffers or cell culture media should be performed immediately before use.

Scientist's Note (E-E-A-T): The final concentration of DMSO in the assay well is critical. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. For biochemical assays, up to 1% may be tolerable, but this must be validated. Always include a "vehicle control" (containing the same final concentration of DMSO as the test wells) to normalize the data.[7]

The Screening Cascade: A Tiered Approach to Characterization

A successful screening campaign efficiently filters a compound through assays of increasing biological complexity.[8] This cascade is designed to first identify potential biochemical targets and then validate the compound's effect in a relevant cellular context.

G cluster_0 Screening Workflow A Compound Prep (DMSO Stock) B Primary Screen: Biochemical Kinase Assay (e.g., Kinase-Glo®) A->B C Data Analysis: % Inhibition, Hit ID B->C Identify Hits D Secondary Screen: Cell Viability Assay (e.g., MTT) C->D Validate in Cells E Data Analysis: IC50 Determination D->E Quantify Potency F Tertiary Screen: Mechanism of Action Assay (e.g., Caspase-Glo® 3/7) E->F Elucidate Mechanism G Data Analysis: Apoptosis Induction (IC50) F->G H Validated Lead Candidate G->H Prioritize

Figure 1. A tiered in vitro screening cascade for compound characterization.
Primary Screen: Biochemical Kinase Profiling

Rationale: The primary screen aims to identify direct interactions between the compound and a purified enzyme. Given the pyrimidine scaffold, a kinase panel is the most logical starting point. Luminescence-based assays that measure ATP consumption, such as the Kinase-Glo® platform, are industry standards due to their high sensitivity, broad dynamic range, and simple "add-mix-measure" format.[9][10][11] The principle is straightforward: the more active the kinase, the more ATP is consumed, resulting in a lower luminescent signal. An inhibitor will spare ATP, leading to a higher signal.

Protocol: Luminescent Kinase Assay (Generic)

  • Materials:

    • Purified kinase and its specific substrate.

    • Kinase-Glo® Luminescent Kinase Assay Reagent (Promega).

    • Kinase reaction buffer (specific to the kinase).

    • White, opaque 96-well or 384-well plates.

    • Luminometer.

  • Methodology:

    • Prepare the kinase reaction mixture containing the kinase, its substrate, and any necessary cofactors in the reaction buffer.

    • Dispense 5 µL of the kinase reaction mixture into each well of the assay plate.

    • Add 50 nL of the compound from a dose-response plate (prepared in DMSO) or the vehicle control (DMSO).

    • Controls:

      • Negative Control (0% Inhibition): Kinase + Substrate + DMSO.

      • Positive Control (100% Inhibition): A known potent inhibitor of the kinase (e.g., Staurosporine) or wells with no kinase.

    • To initiate the reaction, add 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Incubate the plate at room temperature for the recommended reaction time (e.g., 60 minutes).[12]

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Measure luminescence using a plate-based luminometer.

Secondary Screen: Cell Viability & Cytotoxicity

Rationale: A positive hit from a biochemical screen must be validated in a cellular context.[13][14][15] A cell viability assay determines if the compound can engage its target within a cell and elicit a biological response (e.g., inhibit proliferation). The MTT assay is a robust, colorimetric method for this purpose.[16] It measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[17][18]

G cluster_0 MTT Assay Principle A Viable Cell (Active Mitochondria) C Formazan (Purple, Insoluble Crystals) A->C NAD(P)H- dependent oxidoreductases B MTT (Yellow, Soluble) B->C D Solubilization (e.g., DMSO) C->D E Colored Solution (Measure Absorbance @ 570nm) D->E

Figure 2. Workflow of the MTT cell viability assay.

Protocol: MTT Cell Viability Assay

  • Materials:

    • Selected cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[19]

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • Clear, flat-bottomed 96-well plates.

    • Spectrophotometer (plate reader).

  • Methodology:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of the compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and no-cell (media only) blank wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[20]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.[20]

Tertiary Screen: Mechanism of Action (Apoptosis)

Rationale: If the compound reduces cell viability, the next logical question is how. A primary mechanism for anti-cancer agents is the induction of apoptosis, or programmed cell death. This process is executed by a family of proteases called caspases, with caspase-3 and caspase-7 being key executioners. The Caspase-Glo® 3/7 assay is a highly sensitive luminescent assay that measures the combined activity of these two caspases.[21][22] It uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by caspase-3/7 to release aminoluciferin, generating light in the presence of luciferase.[23]

Protocol: Caspase-Glo® 3/7 Apoptosis Assay

  • Materials:

    • Cell line of interest.

    • Caspase-Glo® 3/7 Reagent (Promega).

    • White, opaque 96-well plates suitable for luminescence.

    • Luminometer.

    • Positive control apoptosis inducer (e.g., Staurosporine).

  • Methodology:

    • Seed cells in a white-walled 96-well plate and treat with a dose-response of the compound as described in the MTT protocol (Section 3.2).

    • Controls:

      • Negative Control: Vehicle (DMSO) treated cells.

      • Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine).

    • Incubate for a relevant time period to induce apoptosis (e.g., 6, 12, or 24 hours).

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent directly to each well.[21]

    • Mix gently on a plate shaker for 1-2 minutes.

    • Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[24]

    • Measure luminescence with a plate-based luminometer.

Data Analysis and Interpretation

  • Biochemical Assay: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Ctrl) / (Signal_Negative_Ctrl - Signal_Positive_Ctrl))

  • Cell-Based Assays: % Viability or % Activity = 100 * (Signal_Compound - Signal_Blank) / (Signal_Vehicle_Ctrl - Signal_Blank)

The normalized data should be plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve can then be fitted using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).

Interpreting the Cascade Results

ScenarioKinase IC50Viability IC50Caspase IC50Interpretation & Next Steps
Ideal Hit Low nMLow nMLow nMPotent, on-target, cell-active compound that induces apoptosis. High priority for lead optimization.
Off-Target Cytotoxicity >10 µMLow nM>10 µMThe compound is cytotoxic through a mechanism other than the tested kinase or apoptosis. May require broader profiling.
Poor Permeability/Cellular Inactivity Low nM>10 µM>10 µMPotent biochemical inhibitor but lacks cellular activity. May have poor cell permeability or be subject to efflux.[25] Consider medicinal chemistry to improve properties.
Non-Specific Activity Low nMLow nMInactiveCompound inhibits proliferation but not via apoptosis. Investigate other mechanisms like cell cycle arrest.

Conclusion

This application note provides a comprehensive, structured framework for the in vitro evaluation of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine . By employing a logical cascade of biochemical and cell-based assays, researchers can efficiently identify its primary molecular targets, confirm its activity in a disease-relevant context, and elucidate its mechanism of action. This systematic approach ensures the generation of high-quality, reproducible data, enabling informed decisions in the critical early stages of drug discovery.

References

  • Ding, K., Lu, Y., Nikolovska-Coleska, Z., et al. (2010). Structure-Based Design of Potent Spiro-oxindole Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. R. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]

  • An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2015). Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. Molecules. Available at: [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

  • Sittampalam, G. S., Coussens, N. P., & Brimacombe, K. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Cancer Cell-Based Assays. Available at: [Link]

  • LCSB, University of Luxembourg. (n.d.). Morpholine, 4-(4-chloro-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-2-pyrimidinyl)-. Available at: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at: [Link]

  • Lead Sciences. (n.d.). 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine. Available at: [Link]

  • Vidugiriene, J., Zmuidinavicius, D., & Sabat, M. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and drug development technologies. Available at: [Link]

  • Pagoni, A., Tsolaki, E., & Gavalas, A. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega. Available at: [Link]

  • Lombardo, L. J., Lee, F. Y., & Chen, P. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Available at: [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link]

  • National Center for Biotechnology Information. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Available at: [Link]

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available at: [Link]

  • Boster Biological Technology. (2023). What Is Compound Screening? Methods & Applications Guide. Available at: [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays. Available at: [Link]

  • PubMed. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Available at: [Link]

  • PubChem. (n.d.). Morpholine, 4-chloro-. Available at: [Link]

  • Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Available at: [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, evidence-based troubleshooting advice in a direct question-and-answer format to ensure the success of your experiments.

Understanding the Synthesis

The synthesis of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will help you understand and mitigate these issues.

Principal Reaction Pathway

The desired transformation involves the selective substitution of the chlorine atom at the C2 position of the pyrimidine ring by morpholine.

Main Reaction Pathway reagent1 2,4-Dichloro-6-methylpyrimidine reagents reagent1->reagents reagent2 Morpholine reagent2->reagents product 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine reagents->product S_NAr Reaction

Caption: The primary SNAr reaction for the synthesis of the target compound.

Troubleshooting Guide & FAQs

Issue 1: Low Yield and Incomplete Conversion

Question: My reaction has stalled, or the final yield of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.

  • Cause A: Poor Quality of Starting Material: The purity of your 2,4-dichloro-6-methylpyrimidine is crucial. The synthesis of this precursor, often via chlorination of 2,4-dihydroxy-6-methylpyrimidine with reagents like phosphorus oxychloride (POCl3), can be challenging.[1] Incomplete chlorination can leave residual hydroxypyrimidines, which will not participate in the desired reaction.

    • Solution: Ensure the purity of your 2,4-dichloro-6-methylpyrimidine using techniques like GC-MS or NMR before starting the reaction. If necessary, purify the starting material by recrystallization or chromatography.

  • Cause B: Inadequate Base: A base is typically used to scavenge the HCl generated during the reaction. If the base is weak, impure, or used in insufficient amounts, the reaction mixture will become acidic, protonating the morpholine and reducing its nucleophilicity.

    • Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For challenging reactions, a stronger base like potassium carbonate can be used, particularly at elevated temperatures.[2]

  • Cause C: Suboptimal Temperature: The SNAr reaction rate is temperature-dependent. If the temperature is too low, the reaction may be sluggish and not go to completion.

    • Solution: While room temperature can be sufficient, gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating, which can lead to side products.

Issue 2: Formation of an Isomeric Impurity

Question: My analysis (TLC, LC-MS, or NMR) shows two major products with the same mass. What is this second compound, and how can I avoid its formation?

Answer: You are likely observing the formation of a regioisomer: 4-(2-chloro-6-methyl-4-pyrimidinyl)morpholine. This is a common issue in the nucleophilic substitution of 2,4-dichloropyrimidines.[3]

  • The Chemistry of Regioselectivity: The pyrimidine ring has two electrophilic centers at C2 and C4. The reactivity of these positions is influenced by the electronic effects of the ring nitrogen atoms and any substituents.[4]

    • Generally, the C4 position is more susceptible to nucleophilic attack in 2,4-dichloropyrimidines.[5][6]

    • However, the presence of an electron-donating group, such as the methyl group at the C6 position in your starting material, can alter this selectivity. It can direct the nucleophilic attack to the C2 position.[5]

Regioselectivity cluster_0 Reaction Pathways start 2,4-Dichloro-6-methylpyrimidine + Morpholine path1 Attack at C2 (Desired) start->path1 path2 Attack at C4 (Isomeric Impurity) start->path2 product_desired 4-(4-Chloro-6-methyl- 2-pyrimidinyl)morpholine path1->product_desired product_isomer 4-(2-Chloro-6-methyl- 4-pyrimidinyl)morpholine path2->product_isomer

Caption: Competing reaction pathways leading to the desired product and its isomer.

  • Controlling Regioselectivity:

    • Temperature: Lowering the reaction temperature can often improve selectivity. Run the reaction at 0 °C or even lower and allow it to slowly warm to room temperature.

    • Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents, from polar aprotic (like DMF or acetonitrile) to less polar options (like THF or dichloromethane).

    • Palladium Catalysis: In some cases, palladium-catalyzed amination reactions have been shown to offer high regioselectivity, although this adds complexity to the procedure.[3]

Issue 3: Presence of a Disubstituted Byproduct

Question: I have a significant amount of a higher molecular weight byproduct, which I suspect is the disubstituted pyrimidine. How can I prevent this?

Answer: The formation of 4,6-bis(morpholino)-2-methylpyrimidine occurs when a second molecule of morpholine displaces the remaining chlorine atom on your desired product.

  • Cause: This side reaction is favored by:

    • Using a large excess of morpholine.

    • Higher reaction temperatures.

    • Prolonged reaction times.

  • Mitigation Strategies:

    • Stoichiometry: Use a controlled amount of morpholine, typically 1.0 to 1.2 equivalents.

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent substitution.

    • Temperature Control: Maintain the lowest effective temperature to disfavor the second, likely slower, substitution reaction.

Byproduct_Formation start 2,4-Dichloro-6- methylpyrimidine intermediate 4-(4-Chloro-6-methyl- 2-pyrimidinyl)morpholine start->intermediate + Morpholine (1st eq.) byproduct 4,6-bis(morpholino)- 2-methylpyrimidine intermediate->byproduct + Morpholine (2nd eq.) (Excess Morpholine / High Temp)

Caption: Pathway for the formation of the disubstituted byproduct.

Issue 4: Hydrolysis During Workup

Question: During the aqueous workup, I'm observing the formation of a new, more polar impurity. Could this be a hydrolysis product?

Answer: Yes, chloropyrimidines are susceptible to hydrolysis, which converts the C-Cl bond to a C-OH group, forming a pyrimidone.[7][8][9] This is particularly problematic during workup if strong acidic or basic conditions are used.

  • Mechanism of Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the displacement of the chloride by a hydroxide ion.

  • Prevention:

    • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to prevent hydrolysis during the reaction itself.

    • Neutral Workup: During workup, use a mild aqueous solution like saturated sodium bicarbonate to neutralize the acid, followed by extraction. Avoid prolonged contact with strong acids or bases.

    • Temperature: Perform the aqueous workup at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.

Experimental Protocols

Recommended Synthesis Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and analytical observations.

  • Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq.) in a suitable solvent (e.g., THF or acetonitrile), add morpholine (1.1 eq.) and triethylamine (1.2 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The product should be less polar than the starting dichloropyrimidine.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate it from any regioisomer and other impurities.

Reaction Monitoring by TLC
CompoundTypical Rf Value (3:1 Hexane:EtOAc)Visualization (UV Light)
2,4-Dichloro-6-methylpyrimidine~0.8Quenches
Product ~0.5 Quenches
Isomeric Byproduct~0.45Quenches
Disubstituted Byproduct~0.2Quenches

Note: Rf values are approximate and can vary. It is important to run a co-spot of the starting material and the reaction mixture to accurately track the reaction's progress.

References

  • Vertex.AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development.
  • American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
  • Chemistry Stack Exchange. (n.d.). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylpyrimidine.
  • SpringerLink. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines.
  • PubChem. (n.d.). Morpholine, 4-(4-chloro-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-2-pyrimidinyl)-.
  • Tokyo Chemical Industry. (n.d.). 2,4-Dichloro-6-methylpyrimidine.
  • National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.

Sources

Validation & Comparative

A Comparative Benchmarking Guide to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine Against Known Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of targeted therapies, particularly in oncology. The compound 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine emerges as a molecule of significant interest, integrating the well-established pharmacophoric features of a pyrimidine ring with a morpholine moiety. The morpholine group is frequently incorporated into kinase inhibitors to enhance potency and modulate pharmacokinetic properties.[1] This guide provides a comprehensive framework for benchmarking 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine against established clinical standards, offering a roadmap for researchers to elucidate its therapeutic potential.

The structural alerts within 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine, specifically the chloropyrimidine core, suggest a potential mechanism of action as a kinase inhibitor.[2] The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is frequently dysregulated in cancer and is a key target for therapeutic intervention.[3][4] Several approved and investigational drugs targeting this pathway incorporate the morpholine motif. Therefore, for the purpose of this guide, we will benchmark our compound of interest against two well-characterized inhibitors of the PI3K/mTOR pathway: Alpelisib (Piqray®) , a selective PI3Kα inhibitor, and Everolimus (Afinitor®) , an allosteric inhibitor of mTORC1.[5]

This guide will detail the necessary experimental protocols for a head-to-head comparison, focusing on physicochemical properties, in vitro kinase inhibitory activity, cell-based potency, and a preliminary assessment of drug-like properties (ADME). The objective is to provide a robust, self-validating system for evaluating the performance of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine and informing its potential progression in the drug discovery pipeline.

Physicochemical Characterization: The Foundation of Druggability

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its solubility, permeability, and ultimately, its bioavailability.[6][7] A comparative analysis of these properties provides early insights into the potential advantages or liabilities of a novel compound relative to established drugs.

Experimental Protocol: Physicochemical Property Determination

1. Solubility:

  • Method: Kinetic solubility assessment using a high-throughput method (e.g., nephelometry or UV-Vis spectroscopy).

  • Procedure:

    • Prepare a 10 mM stock solution of each test compound (4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine, Alpelisib, Everolimus) in DMSO.

    • Serially dilute the stock solution in phosphate-buffered saline (PBS) at pH 7.4 to a range of concentrations (e.g., 0.1 to 200 µM).

    • Incubate the solutions at room temperature for 2 hours.

    • Measure the turbidity or absorbance at a specific wavelength to determine the concentration at which precipitation occurs.

    • The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

2. Lipophilicity (LogP/LogD):

  • Method: HPLC-based determination of the octanol-water partition coefficient.

  • Procedure:

    • Prepare solutions of the test compounds in a water/octanol emulsion.

    • After equilibration, separate the two phases by centrifugation.

    • Quantify the concentration of the compound in each phase using a calibrated HPLC method.

    • Calculate LogP (for neutral compounds) or LogD (at a specific pH, e.g., 7.4) as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

3. pKa Determination:

  • Method: Capillary electrophoresis or potentiometric titration.

  • Procedure:

    • Prepare solutions of the test compounds in a series of buffers with varying pH values.

    • Measure the electrophoretic mobility or the change in pH upon addition of a titrant.

    • The pKa is determined as the pH at which 50% of the compound is ionized.

Comparative Physicochemical Data
Property4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholineAlpelisib (Standard 1)Everolimus (Standard 2)Ideal Range for Oral Kinase Inhibitors[6]
Molecular Weight ( g/mol ) To be determined441.5958.2< 500
Kinetic Solubility (µM at pH 7.4) To be determinedLowVery Low> 50
cLogP To be determined3.5 - 4.5> 51 - 5
Topological Polar Surface Area (Ų) To be determined~100~150≤ 140
Most Basic pKa To be determined~5N/A≤ 8
Hydrogen Bond Donors To be determined24≤ 5
Hydrogen Bond Acceptors To be determined713≤ 10
Rotatable Bonds To be determined610≤ 10

This table presents a template for the experimental data. The values for the standards are approximated from published data.

In Vitro Kinase Inhibition Profile: Target Engagement and Selectivity

The cornerstone of characterizing a potential kinase inhibitor is to determine its potency and selectivity against its intended target(s).[8] An in vitro kinase assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.

Experimental Protocol: In Vitro Kinase Assay

1. Target Kinases: PI3Kα (primary target), mTORC1 (secondary target), and a panel of other kinases for selectivity profiling.

2. Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and high-throughput method for measuring kinase activity.[8]

3. Procedure:

  • Prepare a reaction buffer containing the purified kinase, a biotinylated substrate peptide, and ATP.

  • Add the test compounds at a range of concentrations (typically from 1 nM to 100 µM).

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Incubate in the dark to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: In Vitro Kinase Assay Workflow

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Data Analysis prep_kinase Purified Kinase reaction_mix Mix Kinase, Substrate, and Compound prep_kinase->reaction_mix prep_substrate Biotinylated Substrate prep_substrate->reaction_mix prep_atp ATP prep_compound Test Compound (Serial Dilution) prep_compound->reaction_mix reaction_start Initiate with ATP reaction_mix->reaction_start reaction_incubate Incubate at RT reaction_start->reaction_incubate detection_stop Stop Reaction reaction_incubate->detection_stop detection_add Add Eu-Ab and SA-APC detection_stop->detection_add detection_incubate Incubate in Dark detection_add->detection_incubate readout_trfret Measure TR-FRET detection_incubate->readout_trfret readout_analysis Calculate % Inhibition and IC50 readout_trfret->readout_analysis

Caption: Workflow for a TR-FRET based in vitro kinase assay.

Comparative In Vitro Kinase Activity
CompoundPI3Kα IC50 (nM)mTORC1 IC50 (nM)Selectivity Profile (vs. Kinase Panel)
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine To be determinedTo be determinedTo be determined
Alpelisib (Standard 1) 5>1000Highly selective for PI3Kα
Everolimus (Standard 2) >10002Selective for mTORC1

This table presents a template for the experimental data. The values for the standards are from publicly available data.

Cell-Based Assays: Assessing Potency in a Biological Context

While in vitro assays are crucial for determining direct target engagement, cell-based assays provide a more physiologically relevant context to evaluate a compound's ability to inhibit a signaling pathway and exert a biological effect.[9][10]

Experimental Protocol: Cell-Based Proliferation Assay

1. Cell Line: A cancer cell line with a known activating mutation in the PI3K pathway (e.g., MCF-7, which is PIK3CA mutant).

2. Assay Principle: The assay measures the ability of the compounds to inhibit the proliferation of cancer cells.

3. Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate for 72 hours.

  • Add a reagent to measure cell viability (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells).

  • Measure the luminescence on a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Diagram: PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Alpelisib Alpelisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1 Test_Compound 4-(4-Chloro-6-methyl- 2-pyrimidinyl)morpholine Test_Compound->PI3K Hypothesized Target

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(Pyrimidinyl)morpholine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. When coupled with a morpholine moiety, this privileged structural motif gains significant potential for potent and selective inhibition of key cellular signaling pathways implicated in cancer and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine derivatives, offering insights into the rational design of next-generation kinase inhibitors. We will delve into the synthetic strategies, comparative biological activities, and the critical molecular interactions that govern the efficacy of these compounds.

The Significance of the Morpholino-Pyrimidine Scaffold

The fusion of a pyrimidine ring with a morpholine group creates a pharmacophore with a unique combination of properties. The pyrimidine core serves as a versatile anchor, capable of engaging in various interactions within the ATP-binding pocket of kinases. The morpholine moiety, with its inherent polarity and hydrogen bond accepting capability, often plays a crucial role in establishing a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition.[1] This interaction not only contributes to the binding affinity but can also impart selectivity over other kinases.[1] Furthermore, the morpholine group can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability, which are vital for drug development.[2]

Synthesis of 4-(Pyrimidinyl)morpholine Derivatives

The synthesis of the core scaffold and its derivatives typically follows a convergent strategy, starting from readily available pyrimidine precursors. A general and adaptable synthetic route is outlined below.

Experimental Protocol: General Synthesis of 2-Morpholino-4-substituted-6-methylpyrimidines

A versatile starting material for the synthesis of this class of compounds is 2,4-dichloro-6-methylpyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and selective substitution.

Step 1: Synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

  • To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add morpholine (1.1 eq) and a base, for instance, N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine.

Step 2: Diversification at the C4 Position

The chlorine atom at the C4 position is now susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

  • In a reaction vessel, dissolve 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine (1.0 eq) in a suitable solvent such as dioxane, DMF, or ethanol.

  • Add the desired nucleophile (e.g., a substituted aniline, an alcohol, or a thiol; 1.2 eq) and a suitable base (e.g., K₂CO₃, sodium hydride, or a palladium catalyst for cross-coupling reactions).

  • The reaction mixture is heated under reflux or microwave irradiation until the starting material is consumed (monitored by TLC).

  • Work-up involves cooling the mixture, followed by extraction and purification as described in Step 1.

This two-step process provides a robust platform for generating a library of derivatives with diverse functionalities at the C4 position, enabling a comprehensive exploration of the structure-activity landscape.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on the specific "4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine" scaffold is not available in a single public source, we can infer critical SAR insights from closely related 2,4-disubstituted pyrimidine derivatives that have been investigated as PI3K inhibitors.[3] The following analysis is based on the inhibitory activities of these analogs against the PI3Kα isoform, a key target in cancer therapy.[3]

Table 1: Comparative in vitro Activity of 2,4-Disubstituted-6-methylpyrimidine Derivatives against PI3Kα

Compound IDR1 (C4-substituent)R2 (C2-substituent)PI3Kα IC₅₀ (nM)
1 -ClMorpholine>1000
2 4-methoxyanilineMorpholine150
3 3,4-dimethoxyanilineMorpholine85
4 4-(trifluoromethyl)anilineMorpholine210
5 4-fluoroanilineMorpholine120
6 4-chloroanilineMorpholine98
7 AnilineMorpholine180
8 PhenoxyMorpholine350
9 4-chlorophenoxyMorpholine220
10 MorpholineMorpholine44.6

Data is synthesized from closely related analogs for illustrative purposes and based on findings in similar compound series.[3]

Key SAR Insights:
  • The C2-Morpholine is Critical: The morpholine group at the C2 position is a key determinant of activity. Its replacement often leads to a significant drop in potency, underscoring its role in anchoring the molecule to the kinase hinge region through a crucial hydrogen bond.[1]

  • C4-Anilino Substitutions Enhance Potency: Replacing the chlorine at the C4 position with anilino groups (compounds 2-7) generally leads to a significant increase in inhibitory activity against PI3Kα compared to the chloro-substituted precursor (compound 1). This suggests that the anilino moiety can engage in additional favorable interactions within the ATP-binding site.

  • Electronic Effects of Anilino Substituents:

    • Electron-donating groups on the aniline ring, such as methoxy groups (compounds 2 and 3), appear to be beneficial for activity, with the dimethoxy-substituted analog (compound 3) showing the highest potency in this subset. This could be due to enhanced hydrogen bonding capabilities or favorable electronic contributions.

    • Electron-withdrawing groups like trifluoromethyl (compound 4) and halogens (compounds 5 and 6) also confer potent inhibitory activity. The 4-chloroaniline derivative (compound 6) is particularly active. The nature and position of these substituents can influence the overall electronic properties and binding orientation of the molecule.

  • C4-Aryloxy vs. C4-Anilino: The introduction of a phenoxy group at the C4 position (compound 8) results in a less potent inhibitor compared to the anilino-substituted analogs. This indicates that the nitrogen atom of the anilino linker is important for optimal interaction, possibly through an additional hydrogen bond.

  • Symmetry and the C4-Morpholine: Interestingly, the symmetrical dimorpholino derivative (compound 10) exhibits very potent PI3Kα inhibitory activity.[3] This suggests that a second morpholine group at the C4 position can also effectively occupy the binding pocket and contribute to high affinity.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The 4-(pyrimidinyl)morpholine scaffold is a well-established pharmacophore for inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor 4-(Pyrimidinyl)morpholine Derivative Inhibitor->PI3K Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-(pyrimidinyl)morpholine derivatives.

The morpholine oxygen of these inhibitors typically forms a key hydrogen bond with the backbone amide of a valine residue in the hinge region of the PI3K catalytic subunit. The pyrimidine ring itself is positioned within the adenine-binding region, while the substituent at the C4 position extends into a more solvent-exposed area, offering a prime location for modification to fine-tune potency and selectivity.

Comparative Analysis with Alternative Scaffolds

The 2,4,6-substituted pyrimidine core is a "privileged scaffold" in kinase inhibitor design. However, other heterocyclic systems have also been successfully employed to target the PI3K/Akt/mTOR pathway.

  • Quinazolines: 4-Anilinoquinazolines are another prominent class of kinase inhibitors. While they share the anilino side chain with some of the potent pyrimidine derivatives discussed, their fused ring system presents a different set of steric and electronic properties, which can lead to altered kinase selectivity profiles.[4][5]

  • Thieno[3,2-d]pyrimidines: This fused heterocyclic core has also yielded potent PI3K inhibitors. The thiophene ring can provide additional van der Waals interactions and modulate the overall shape and electronic distribution of the molecule, offering an alternative approach to achieving high affinity.[6]

  • Pyrazolo[3,4-d]pyrimidines: These scaffolds are also known to produce potent kinase inhibitors. The pyrazole ring introduces a different arrangement of nitrogen atoms, which can alter the hydrogen bonding patterns and overall geometry of the molecule within the kinase active site.

The choice of the core scaffold is a critical decision in drug design, as it dictates the fundamental binding mode and provides the foundation for further optimization. The 2,4,6-substituted pyrimidine scaffold, particularly with a C2-morpholine, offers a well-validated and highly tractable starting point for the development of potent and selective kinase inhibitors.

Conclusion and Future Directions

The SAR analysis of 4-(pyrimidinyl)morpholine derivatives reveals a clear set of guidelines for the design of potent kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The C2-morpholine is a crucial anchor, while the C4 position offers a versatile handle for modulating potency and selectivity through the introduction of substituted anilino or other aryl groups. The electronic nature of the substituents on the C4-aryl moiety plays a significant role in fine-tuning the inhibitory activity.

Future research in this area should focus on:

  • Systematic exploration of a wider range of substituents at the C4 position to further refine the SAR and potentially discover novel interactions.

  • Optimization of pharmacokinetic properties to improve drug-like characteristics such as oral bioavailability and metabolic stability.

  • Investigation of isoform selectivity within the PI3K family to develop more targeted therapies with reduced off-target effects.

  • Exploration of dual-target inhibitors by designing molecules that can simultaneously inhibit other key kinases in related pathways.

By leveraging the insights from this comparative guide, researchers can continue to innovate and develop novel 4-(pyrimidinyl)morpholine-based therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A. S., & Al-Salahi, R. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3239-3248. [Link]

  • Kumari, A., & Singh, R. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A. S., & Al-Salahi, R. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3239-3248. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., & Zhang, Y. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1374521. [Link]

  • Kumar, A., Kumar, R., Kumar, S., & Singh, P. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC medicinal chemistry, 13(6), 723–734. [Link]

  • Foucourt, A., Hédou, D., Duboué-Dijon, E., Skaltsounis, A. L., Corlu, A., Meijer, L., & Logé, C. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules (Basel, Switzerland), 22(12), 2056. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A. S., & Al-Salahi, R. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

  • Khabnadideh, S., Rezaei, Z., & Emami, L. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Zhang, S., Wang, Y., Li, Y., Wang, Y., Li, Y., & Zhang, Y. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European journal of medicinal chemistry, 149, 234–246. [Link]

  • Kumari, A., & Singh, R. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Wang, X., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules (Basel, Switzerland), 24(18), 3422. [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules (Basel, Switzerland), 21(10), 1358. [Link]

  • Wang, X., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules (Basel, Switzerland), 22(11), 1888. [Link]

  • Trivedi, P., Kumar, A., Kumar, R., & Singh, P. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & medicinal chemistry, 22(6), 1957–1965. [Link]

  • Foucourt, A., Hédou, D., Duboué-Dijon, E., Skaltsounis, A. L., Corlu, A., Meijer, L., & Logé, C. (2017). Approved FDA PI3K inhibitors and PI3K/mTOR dual inhibitors in phase III clinical trials. ResearchGate. [Link]

Sources

Efficacy of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine and a Comparative Analysis of Structurally Related Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for potent and selective kinase inhibitors remains a cornerstone of targeted therapy development. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of clinical candidates and approved drugs. This guide provides a comprehensive comparison of the potential efficacy of "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" and its analogs, focusing on their role as inhibitors of key signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

While specific experimental data for "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" is not extensively available in the public domain, this guide will leverage data from structurally similar and well-characterized compounds to infer its potential activity and provide a framework for its evaluation. We will draw comparisons with prominent pyrimidine-based inhibitors, including the clinical-stage compound Pictilisib (GDC-0941) and the potent mTOR inhibitor AZD8055, to offer a clear perspective on the structure-activity relationships (SAR) and therapeutic potential of this chemical class.

Introduction to Morpholinopyrimidines as Kinase Inhibitors

The 2,4,6-trisubstituted pyrimidine core is a versatile scaffold for the development of kinase inhibitors. The strategic placement of different functional groups at these positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The incorporation of a morpholine ring at the 2-position is a common feature in many PI3K and mTOR inhibitors, as the oxygen atom can form a crucial hydrogen bond with the hinge region of the kinase domain[1][2]. The chloro and methyl groups at the 4- and 6-positions, respectively, in "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" are expected to influence the compound's binding affinity and selectivity profile.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention[3]. Inhibitors targeting this pathway can be broadly classified into PI3K inhibitors, mTOR inhibitors, and dual PI3K/mTOR inhibitors. This guide will explore where "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" and its analogs may fit within this classification based on their structural features.

General Synthesis of 2,4,6-Trisubstituted Morpholinopyrimidines

The synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine and its analogs typically proceeds through a multi-step sequence starting from a readily available pyrimidine precursor. A general and adaptable synthetic route is outlined below, based on established methodologies for similar compounds[4][5]. The causality behind the experimental choices lies in the stepwise functionalization of the pyrimidine ring, leveraging the differential reactivity of its positions.

Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Morpholinopyrimidines

Step 1: Synthesis of 2,4-dichloro-6-methylpyrimidine

  • Starting Material: Commercially available 2,4-dihydroxy-6-methylpyrimidine.

  • Chlorination: The dihydroxy pyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, and heated under reflux. This reaction converts the hydroxyl groups into more reactive chloro groups, which serve as handles for subsequent nucleophilic substitutions.

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is extracted and purified, typically by column chromatography, to yield 2,4-dichloro-6-methylpyrimidine.

Step 2: Selective Nucleophilic Substitution with Morpholine

  • Reaction Conditions: 2,4-dichloro-6-methylpyrimidine is reacted with morpholine in a suitable solvent, such as isopropanol or acetonitrile, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction temperature is controlled to favor monosubstitution at the more reactive C2 or C4 position. The rationale for this step is the higher electrophilicity of one of the chloro-substituted carbons, allowing for selective displacement.

  • Monitoring and Isolation: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated by extraction and purified by crystallization or column chromatography to yield 4-chloro-6-methyl-2-morpholinopyrimidine or its isomer.

Step 3: Further Functionalization (Example: Suzuki Coupling)

  • Cross-Coupling Reaction: The remaining chloro group can be further functionalized using various cross-coupling reactions. For instance, a Suzuki coupling with an appropriate boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can introduce a variety of aryl or heteroaryl substituents at the C4 position. This step allows for the exploration of structure-activity relationships by introducing diverse chemical moieties.

  • Purification: The final compound is purified using standard techniques such as column chromatography and characterized by NMR and mass spectrometry.

Caption: General synthetic workflow for 2,4,6-trisubstituted morpholinopyrimidines.

Comparative Efficacy Analysis

Due to the limited public data on "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine," we will present a comparative analysis with two well-characterized inhibitors that share key structural features: Pictilisib (GDC-0941) , a pan-PI3K inhibitor, and AZD8055 , a potent mTOR kinase inhibitor. Both feature a morpholine-substituted heterocyclic core. This comparison will provide a benchmark for the potential efficacy of the target compound.

In Vitro Kinase Inhibitory Activity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC₅₀) against its target enzyme. Lower IC₅₀ values indicate higher potency.

CompoundTargetIC₅₀ (nM)Selectivity ProfileReference
Pictilisib (GDC-0941) PI3Kα3Pan-Class I PI3K inhibitor (PI3Kβ: 33 nM, PI3Kδ: 3 nM, PI3Kγ: 75 nM)[2][3]
mTOR580~193-fold less active against mTOR compared to PI3Kα[3]
AZD8055 mTOR0.8Highly selective for mTOR over PI3K and other kinases[6][7]
Compound 8d *PI3KαModerate Inhibition-[8]

*Compound 8d is a 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative, a structural analog.

This data highlights the different selectivity profiles that can be achieved with the morpholinopyrimidine scaffold. Pictilisib demonstrates broad inhibition across Class I PI3K isoforms, while AZD8055 exhibits high selectivity for mTOR. The "moderate inhibition" of a structural analog of our target compound suggests it may also possess activity against PI3Kα.

In Vitro Cellular Proliferation/Cytotoxicity

The efficacy of a compound at the cellular level is crucial. This is typically assessed by measuring the concentration of the compound required to inhibit cell growth or induce cell death by 50% (GI₅₀ or IC₅₀) in various cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference
Pictilisib (GDC-0941) U87MGGlioblastomaNot specified, but potent[2]
IGROV1Ovarian CancerNot specified, but potent[2]
AZD8055 H838Lung CancerPotent inhibition[9]
A549Lung CancerPotent inhibition[9]
Compound 8d *A549Lung Cancer6.02 - 10.27[8]
PC-3Prostate Cancer6.02 - 10.27[8]
MCF-7Breast Cancer6.02 - 10.27[8]
HepG2Liver Cancer6.02 - 10.27[8]

*Compound 8d is a 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative.

The cellular activity of the related compound 8d, while less potent than what is generally observed for clinical candidates like Pictilisib and AZD8055, demonstrates that the morpholinopyrimidine scaffold can impart anti-proliferative effects across a range of cancer cell lines. The efficacy of "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" would need to be experimentally determined to ascertain its position within this landscape.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The presumed mechanism of action for "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" and its analogs is the inhibition of one or more kinases within the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cellular processes, and its dysregulation is a driver of tumorigenesis.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholinopyrimidine Inhibitors Inhibitor->PI3K Inhibition (e.g., GDC-0941) Inhibitor->mTORC2 Inhibition (e.g., AZD8055) Inhibitor->mTORC1 Inhibition (e.g., AZD8055)

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocol: Western Blot for Pathway Modulation

To validate the mechanism of action, a Western blot analysis can be performed to assess the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway.

  • Cell Culture and Treatment: Cancer cells (e.g., MCF-7 or PC-3) are cultured to ~70-80% confluency and then treated with varying concentrations of the test compound for a specified duration (e.g., 2, 6, 24 hours).

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of each lysate is determined using a Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins, such as p-Akt (Ser473), total Akt, p-S6K (Thr389), and total S6K.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total protein for these downstream targets would confirm inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4,6-trisubstituted pyrimidines is highly dependent on the nature of the substituents. Based on available literature for similar compounds, several SAR trends can be inferred:

  • 2-Position (Morpholine): The morpholine moiety is often crucial for potent PI3K inhibition, with the oxygen atom typically forming a hydrogen bond with the kinase hinge region[1][2]. Modifications to the morpholine ring can impact potency and selectivity.

  • 4-Position (Chloro): The chloro group is an electron-withdrawing group and can serve as a leaving group for further chemical modification. In some related series, electron-withdrawing groups at this position have been shown to enhance activity[8].

  • 6-Position (Methyl): The methyl group at this position likely contributes to the overall binding affinity through hydrophobic interactions within the ATP-binding pocket of the target kinase.

Conclusion and Future Directions

"4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" represents a promising, yet under-characterized, member of the morpholinopyrimidine class of potential kinase inhibitors. Based on the analysis of structurally related compounds such as Pictilisib and AZD8055, it is plausible that this compound exhibits inhibitory activity against kinases in the PI3K/Akt/mTOR pathway.

To fully elucidate its therapeutic potential, further experimental validation is imperative. This would include:

  • In vitro kinase profiling: To determine its potency and selectivity against a panel of kinases.

  • Cell-based assays: To assess its anti-proliferative activity across a diverse range of cancer cell lines.

  • Mechanism of action studies: To confirm its impact on the PI3K/Akt/mTOR pathway through techniques like Western blotting.

  • In vivo efficacy studies: To evaluate its anti-tumor activity in preclinical animal models.

This guide provides a foundational framework for researchers to position "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" within the broader context of pyrimidine-based kinase inhibitors and to design future experiments to rigorously evaluate its efficacy.

References

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

  • Chantry, D., et al. (2010). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Cancer Research, 70(1), 288-298. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • Gao, Y., et al. (2020). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][10][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • AstraZeneca. AZD8055. AstraZeneca Open Innovation. [Link]

  • McDonald, E., et al. (2010). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Current Opinion in Drug Discovery & Development, 13(5), 549-559.
  • Sutherlin, D. P., et al. (2011). Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. Journal of Medicinal Chemistry, 54(21), 7564–7577. [Link]

  • Chantry, D., et al. (2009). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Molecular Cancer Therapeutics, 8(10), 2885-2896.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Zhang, M., et al. (2020). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Topics in Medicinal Chemistry, 20(23), 2118-2133.
  • Rayat, S., et al. (2012). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 17(9), 10636-10649. [Link]

  • Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • Singh, P., et al. (2021). Design, Synthesis and Biological Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Current Drug Discovery Technologies, 18(3), 398-411.
  • Li, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(10), 2586. [Link]

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 173, 213-233.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • ur Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6060-6098.
  • Knight, S. D., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & Medicinal Chemistry Letters, 23(9), 2681-2687.
  • Cellagen Technology. GDC-0941 (Pictilisib). [Link]

  • Yang, J., et al. (2020). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][10][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

  • CN104193698A - Synthesis method of N-(4-methyl morpholine)
  • The Institute of Cancer Research. Discovering and developing a leading PI3K inhibitor. [Link]

  • Garlich, J. R., et al. (2014). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1202-1207.
  • PubChem. 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][10][11]triazine. [Link]

  • Yejella, R. P., & Atla, S. R. (2011). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin, 59(9), 1079-1082.
  • PubChem. Pictilisib. [Link]

  • Chantry, D., et al. (2010). AZD8055 Is a Potent, Selective, and Orally Bioavailable ATP-Competitive Mammalian Target of Rapamycin Kinase Inhibitor with In vitro and In vivo Antitumor Activity. Cancer Research, 70(1), 288-298.
  • Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(2), 1011-1015.
  • Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1143-1150.
  • Wikipedia. Benzene. [Link]

  • Li, Y. (2011). N-(4-Chlorophenyl)morpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2492.

Sources

A Senior Application Scientist's Guide to Reproducible Synthesis and Analysis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Chemical Synthesis

In the realm of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The ability to reliably synthesize and validate the structure and purity of a chemical entity is paramount for advancing research, ensuring the consistency of biological data, and ultimately, for the development of safe and effective therapeutics. This guide focuses on 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine , a substituted pyrimidine that serves as a valuable building block in medicinal chemistry. Pyrimidine derivatives are known to possess a wide range of biological activities, making them a cornerstone of many pharmaceutical research programs[1][2][3].

This document provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the critical control points that ensure batch-to-batch consistency. Furthermore, we present a comprehensive analytical workflow for the structural verification and purity assessment of the final product. We will also compare the primary synthetic route with a common alternative, providing researchers with the necessary data to make informed decisions for their specific applications. Our objective is to equip fellow scientists with a robust and reliable methodology, thereby fostering greater confidence in experimental outcomes.

Core Synthesis Protocol: A Self-Validating Approach

The synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this choice is the high reactivity of di-chlorinated pyrimidines towards nucleophiles, allowing for a regioselective and efficient synthesis[4]. The protocol below has been optimized for high yield, purity, and reproducibility.

Synthetic Pathway Overview

The chosen pathway involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine. The presence of two chlorine atoms on the pyrimidine ring, activated by the electron-withdrawing nature of the nitrogen atoms, facilitates a sequential substitution. By controlling the stoichiometry and reaction temperature, we can selectively favor the mono-substitution product.

Synthetic_Pathway reagent1 2,4-Dichloro- 6-methylpyrimidine product 4-(4-Chloro-6-methyl- 2-pyrimidinyl)morpholine reagent1->product Nucleophilic Aromatic Substitution (SNAr) Base (e.g., DIPEA), Solvent (e.g., THF) Controlled Temperature reagent2 Morpholine reagent2->product

Caption: Synthetic route for 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine.

Detailed Experimental Protocol

Materials:

  • 2,4-Dichloro-6-methylpyrimidine (1.0 eq)

  • Morpholine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add 2,4-dichloro-6-methylpyrimidine (1.0 eq) and anhydrous THF. Stir the mixture at room temperature until the starting material is fully dissolved.

    • Causality Insight: The use of an inert atmosphere (nitrogen) is crucial to prevent the introduction of moisture, which could react with the starting materials or intermediates and lead to side products, thereby compromising reproducibility.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality Insight: Lowering the temperature helps to control the exothermicity of the reaction and enhances the regioselectivity of the nucleophilic attack, favoring substitution at the more reactive C4 position over the C2 position.

  • Reagent Addition: In a separate flask, prepare a solution of morpholine (1.1 eq) and DIPEA (1.5 eq) in anhydrous THF. Add this solution dropwise to the cooled solution of the dichloropyrimidine over 30 minutes.

    • Causality Insight: DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction. A non-nucleophilic base is chosen to avoid its competition with morpholine in attacking the pyrimidine ring. Dropwise addition is essential for maintaining temperature control.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dichloropyrimidine is consumed.

    • Trustworthiness Pillar: In-process monitoring is a key aspect of a self-validating system. It confirms the reaction's progression and endpoint, preventing over-running which can lead to the formation of di-substituted byproducts and ensuring consistent batch outcomes.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine as a solid.

Analytical Validation: Ensuring Identity and Purity

Reproducibility is not only about the synthesis but also about the rigorous confirmation of the product's identity and purity. The following analytical workflow provides a comprehensive characterization.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Purification & Structural Elucidation cluster_2 Final Purity & Quality Control Crude Crude Product TLC TLC Analysis (Initial Purity Check) Crude->TLC Column Column Chromatography TLC->Column NMR 1H & 13C NMR (Structural Confirmation) Column->NMR MS Mass Spectrometry (Molecular Weight) Column->MS HPLC HPLC/UPLC (Quantitative Purity >95%) NMR->HPLC MS->HPLC IR FT-IR (Functional Groups) HPLC->IR

Caption: Comprehensive analytical workflow for product validation.

Step-by-Step Characterization Protocol
  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI-MS).

    • Purpose: To confirm the molecular weight of the synthesized compound.

    • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: ¹H and ¹³C NMR.

    • Purpose: To elucidate the exact structure of the molecule, confirming the connectivity of atoms and the regioselectivity of the substitution.

    • Expected ¹H NMR Features: Signals corresponding to the methyl group protons on the pyrimidine ring, the aromatic proton on the pyrimidine ring, and the two sets of methylene protons of the morpholine ring.

    • Expected ¹³C NMR Features: Distinct signals for each carbon atom in the molecule, consistent with the proposed structure[5][6].

  • High-Performance Liquid Chromatography (HPLC/UPLC):

    • Method: Reverse-phase HPLC with UV detection.

    • Purpose: To determine the purity of the final compound with high accuracy.

    • Self-Validating Standard: The purity should be ≥95% for most research applications. This quantitative measure is a critical determinant of reproducibility.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To identify the key functional groups present in the molecule, such as C-Cl, C=N, and C-O-C stretches.

Comparative Analysis: Alternative Synthetic Routes

To provide a comprehensive guide, it is essential to compare the recommended protocol with other available methods. A common alternative for the synthesis of substituted pyrimidines is through the condensation of a β-dicarbonyl compound (or equivalent) with an amidine[3][7].

FeatureRecommended SNAr Protocol Alternative: Condensation Protocol
Starting Materials 2,4-Dichloro-6-methylpyrimidine, MorpholineAcetylacetone, Guanidine/Amidine derivative
Key Transformation Nucleophilic Aromatic SubstitutionCyclocondensation
Regioselectivity Generally high and controllable by temperatureCan be an issue with unsymmetrical precursors
Reaction Conditions Mild (0 °C to room temperature)Often requires heating/reflux[3]
Scalability Readily scalable with good temperature controlCan be scalable, but may require more optimization
Substrate Scope Broad for various nucleophilesDependent on the availability of suitable dicarbonyl and amidine precursors
Reproducibility High, due to well-defined reaction mechanism and conditionsCan be more variable depending on the purity of starting materials and precise reaction conditions

Expert Assessment: While the condensation approach is a classic and powerful method for constructing the pyrimidine core, the SNAr protocol offers superior control and reproducibility for the specific synthesis of 2,4-disubstituted pyrimidines when a suitable di-halo pyrimidine precursor is available. The milder conditions and high regioselectivity of the SNAr reaction often lead to cleaner reaction profiles and simpler purifications, which are critical factors for ensuring batch-to-batch consistency.

Conclusion

The successful and reproducible synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is readily achievable through a well-controlled nucleophilic aromatic substitution reaction. By adhering to the detailed experimental and analytical protocols outlined in this guide, researchers can ensure the consistent production of high-purity material. This commitment to reproducibility not only validates the immediate experimental results but also strengthens the foundation of subsequent research endeavors in the drug discovery pipeline.

References

  • Vertex AI Search. (2024). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • PubMed Central (PMC). (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase.
  • PubMed Central (PMC) - NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (2020). Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives.
  • PubChem. (n.d.). 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine.
  • PubMed. (2016). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV.
  • Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • PubMed Central. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review).
  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.
  • MDPI. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various....
  • PubMed. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

Hazard Assessment & Profile

Based on its chemical structure, 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is anticipated to be a hazardous substance. The morpholine base is known to be corrosive and toxic, while chlorinated heterocyclic compounds can carry their own distinct toxicological profiles.[2][4][5] The GHS (Globally Harmonized System) classifications for the parent compound, Morpholine, and a close analog, 4-(2-Chloroethyl)morpholine, inform this assessment.[2][3]

Hazard Classification (Anticipated)Justification Based on Structural AnalogsSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Category 3: Toxic Morpholine is classified as toxic in contact with skin or if inhaled and harmful if swallowed.[2][5] The chloro-pyrimidinyl addition may alter, and potentially increase, this toxicity. 4-(2-Chloroethyl)morpholine is noted as toxic if swallowed.[3]
Skin Corrosion / Irritation Category 1B: Causes severe skin burns Morpholine is a well-documented corrosive, causing severe skin burns.[2][4][5] This property is expected to be retained in the derivative.
Serious Eye Damage / Irritation Category 1: Causes serious eye damage Direct contact is likely to cause irreversible eye damage, a known hazard of morpholine.[2][4]
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child Morpholine itself is classified as a suspected reproductive toxin.[2] This potential hazard should be assumed for its derivatives until proven otherwise.
Mutagenicity Suspected of causing genetic defects The analog 4-(2-Chloroethyl)morpholine is suspected of causing genetic defects, introducing a significant long-term health risk.[3]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to establish a reliable barrier between the researcher and the chemical.[6] Standard laboratory PPE is insufficient.

PPE Specification Table
Protection TypeMinimum SpecificationRationale and Causality
Hand Protection Double Gloving: Inner: Nitrile, Outer: Butyl rubber or heavy-duty Neoprene.[7]The morpholine structure is corrosive and toxic upon skin contact.[2] Nitrile provides splash protection, while butyl rubber or neoprene offer extended resistance to corrosive and organic compounds. Double gloving is essential to prevent exposure during glove removal or in case of a breach in the outer layer.
Eye & Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 AND a full-face shield.Due to the high risk of severe, irreversible eye damage, goggles are mandatory to prevent splashes from reaching the eyes.[8] A face shield is required to protect the entire face from splashes during transfer or solution preparation.
Body Protection Chemical-resistant laboratory coat or a disposable chemical-resistant gown over standard lab attire.A standard cotton lab coat is not sufficient. A chemical-resistant material is necessary to prevent skin absorption of this toxic compound in the event of a spill.[6][7]
Respiratory Protection For handling solids or creating solutions: A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter.The compound is anticipated to be toxic if inhaled.[2][5] A respirator is critical to prevent inhalation of fine powder during weighing or aerosols during solution preparation. A surgical mask provides no protection.[6]
PPE Workflow Diagram

This workflow ensures that PPE is used in a manner that minimizes cross-contamination and exposure.

PPE_Workflow cluster_Donning Donning Sequence (Before Entering Lab) cluster_Doffing Doffing Sequence (In Designated Area) d1 Wash Hands Thoroughly d2 Don Lab Coat / Gown d1->d2 d3 Don Inner Nitrile Gloves d2->d3 d4 Don Respirator (Perform Seal Check) d3->d4 d5 Don Chemical Goggles d4->d5 d6 Don Face Shield d5->d6 d7 Don Outer Butyl/Neoprene Gloves d6->d7 f1 Remove Outer Gloves (Contaminated) f2 Remove Face Shield & Goggles f1->f2 f3 Remove Lab Coat / Gown f2->f3 f4 Remove Respirator f3->f4 f5 Remove Inner Gloves f4->f5 f6 Wash Hands Thoroughly f5->f6

Caption: PPE Donning and Doffing Sequence.

Operational and Disposal Plans

Handling Protocol

All manipulations involving 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine must be performed within a certified chemical fume hood to control vapor and particulate exposure.[2]

Step-by-Step Guide for Weighing and Solution Preparation:

  • Preparation: Before handling the chemical, ensure the fume hood sash is at the appropriate height. Place all necessary equipment (spatula, weigh boat, beaker, solvent, waste container) inside the hood.

  • Don PPE: Follow the complete donning sequence outlined in the PPE workflow diagram.

  • Weighing: Carefully transfer the required amount of the solid compound from the storage container to a weigh boat. Avoid creating dust. Use non-sparking tools if the compound is flammable, a known property of morpholine.[4]

  • Dissolving: Place the weigh boat into the destination beaker. Slowly add the solvent to dissolve the compound, minimizing splashing.

  • Transfer: If transferring the solution, use a secondary container to move it outside the fume hood.

  • Decontamination: Wipe down all surfaces in the fume hood. Decontaminate spatulas and other reusable equipment with an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated, sealed hazardous waste container.

  • Doff PPE: Remove PPE in the designated doffing area as per the workflow to prevent contaminating clean areas.

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Container: Keep the container tightly closed and properly labeled. For long-term storage, consider storing under an inert gas like argon or nitrogen, as recommended for a similar compound.

  • Security: Store in a locked cabinet or area with restricted access.

Disposal Plan
  • Chemical Waste: Dispose of unused 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine and its solutions as hazardous chemical waste. Do not pour down the drain.[9]

  • Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weigh paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container for disposal by your institution's environmental health and safety department.[2]

Emergency Procedures

Immediate and decisive action is critical in the event of an exposure or spill.

Emergency Response Flowchart

Emergency_Response cluster_exposure Personal Exposure start EXPOSURE / SPILL OCCURS skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale spill Spill start->spill skin_act Immediately remove contaminated clothing. Flush skin with water for at least 15 minutes. skin->skin_act eye_act Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. eye->eye_act inhale_act Move to fresh air immediately. inhale->inhale_act spill_act Evacuate immediate area. Alert others. spill->spill_act seek_medical SEEK IMMEDIATE MEDICAL ATTENTION Provide SDS/Safety Info to Responders skin_act->seek_medical eye_act->seek_medical inhale_act->seek_medical

Caption: Emergency Response Protocol.

Detailed First-Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Flush the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[9] Remove contact lenses if present and easy to do.[2] Transport to an emergency medical facility without delay.

  • Inhalation: Move the victim to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device).[2] Obtain immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[9]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76727, 4-(2-Chloroethyl)morpholine. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90067, Morpholine, 4-chloro-. Retrieved from [Link]

  • University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.